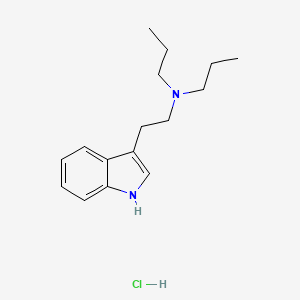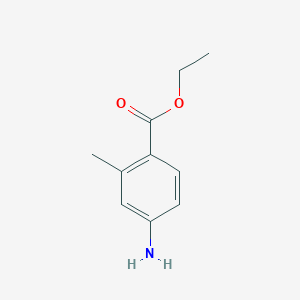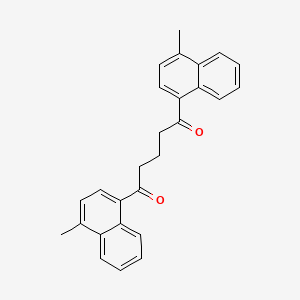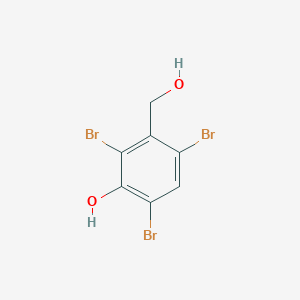
1,4-Diisopropoxybenzene
概要
説明
1,4-Diisopropoxybenzene is an organic compound with the formula C12H18O2 . It is a colorless liquid, immiscible in water . It is used as a chemical intermediate for the preparation of stabilizers, polymers, synthetic lubricants, hydroperoxides, and a variety of other products .
Synthesis Analysis
1,4-Diisopropoxybenzene typically arises by alkylation of benzene or isopropylbenzene with propylene . These alkylations are catalyzed by various Lewis acids, such as aluminium trichloride . They can also be prepared and transformed by transalkylation reactions .Molecular Structure Analysis
The molecular formula of 1,4-Diisopropoxybenzene is C12H18O2 . Its average mass is 194.270 Da and its monoisotopic mass is 194.130676 Da .Chemical Reactions Analysis
Reactions of 1,4-Diisopropoxybenzene include side chain modification by oxidation, dehydrogenation, and bromination .Physical And Chemical Properties Analysis
1,4-Diisopropoxybenzene is a liquid at room temperature . It has a molecular weight of 194.27 . It is very slightly soluble in water .科学的研究の応用
Polymerization Catalysts
Research shows that alkoxybenzenes, including isopropoxybenzene, are effective in end-quenching TiCl4-catalyzed quasiliving polymerizations. This method allows for direct chain-end functionalization of polyisobutylene, showcasing a notable application in polymer chemistry (Morgan, Martínez-Castro, & Storey, 2010).
Environmental Chemistry
1,4-Diisopropoxybenzene and related compounds have been studied for their environmental interactions. For example, the ozonolysis of lignin models, including various dimethoxybenzenes, in aqueous solutions has been explored. This research is significant for understanding chemical interactions in natural environments (Mvula, Naumov, & von Sonntag, 2009).
Energy Storage Applications
In the field of energy storage, derivatives of 1,4-dimethoxybenzene, a structurally similar compound to 1,4-diisopropoxybenzene, have been investigated as catholyte materials for non-aqueous redox flow batteries. These studies aim to improve the chemical stability of these materials in their oxidized form, essential for efficient and durable batteries (Zhang et al., 2017).
Electrochemistry
The electrochemical properties of similar compounds to 1,4-diisopropoxybenzene have been studied extensively. For instance, the electrochemical oxidation of o-dihydroxybenzenes and its applications in synthesis have been explored, highlighting the role of these compounds in advanced electrochemical processes (Moghaddam et al., 2005).
Supramolecular Chemistry
1,4-Diisopropoxybenzene and its analogs have been utilized in the formation of one-dimensional supramolecular structures. These structures, formed by adsorbing low coverages of 1,4-diisocyanobenzene on Au(111) surfaces, demonstrate the potential of diisopropoxybenzene derivatives in creating nanoscale structures with potential applications in nanoelectronics and other advanced technologies (Boscoboinik et al., 2010).
Thermodynamic Studies
The isomers of dihydroxybenzene, closely related to diisopropoxybenzene, have been subjected to thermodynamic studies. These studies include determining enthalpies of formation, sublimation, and phase transitions, providing essential data for understanding the thermodynamic properties and stability of these compounds (Sabbah & Buluku, 1991).
Photodissociation Dynamics
Research into the photodissociation dynamics of 1,4-diiodobenzene, a compound structurally related to 1,4-diisopropoxybenzene, provides insights into the behavior of these compounds under light radiation. Such studies are crucial for understanding the photostability and photochemical reactions of these aromatic compounds (Stankus et al., 2016).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1,4-di(propan-2-yloxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-9(2)13-11-5-7-12(8-6-11)14-10(3)4/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXINKONAVYDDKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064726 | |
| Record name | 1,4-Diisopropoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diisopropoxybenzene | |
CAS RN |
7495-78-5 | |
| Record name | 1,4-Diisopropoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7495-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Diisopropoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007495785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Diisopropoxybenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407768 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,4-bis(1-methylethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Diisopropoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-DIISOPROPOXYBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N5KZZ57YO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



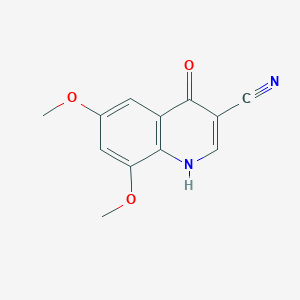

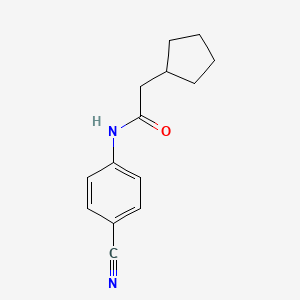
![3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid](/img/structure/B1346841.png)


